molecular formula C11H10BrN5O B5723472 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Cat. No.: B5723472
M. Wt: 308.13 g/mol
InChI Key: JAWWETAFXAVPPI-UHFFFAOYSA-N
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Description

6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a bromine atom and a methoxy group attached to a phenyl ring, which is fused to a triazole ring system. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-2-methoxybenzaldehyde and 3-methyl-1H-[1,2,4]triazole.

    Condensation Reaction: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the triazole compound in the presence of a suitable catalyst to form the desired triazole derivative.

    Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the final triazole ring system.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity.

Chemical Reactions Analysis

6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: It has shown promise in the treatment of various diseases, including cancer, due to its ability to inhibit specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting various biological pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it effective against cancer cells and infectious agents.

Comparison with Similar Compounds

Similar compounds to 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole include other triazole derivatives, such as:

    Fluconazole: An antifungal agent used to treat fungal infections.

    Voriconazole: Another antifungal agent with a broad spectrum of activity.

    Trazodone: An antidepressant that also contains a triazole ring.

What sets this compound apart is its unique combination of a bromine atom and a methoxy group, which can enhance its biological activity and specificity for certain targets.

Properties

IUPAC Name

6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O/c1-6-14-15-11-13-10(16-17(6)11)8-5-7(12)3-4-9(8)18-2/h3-5H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWWETAFXAVPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1NC(=N2)C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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